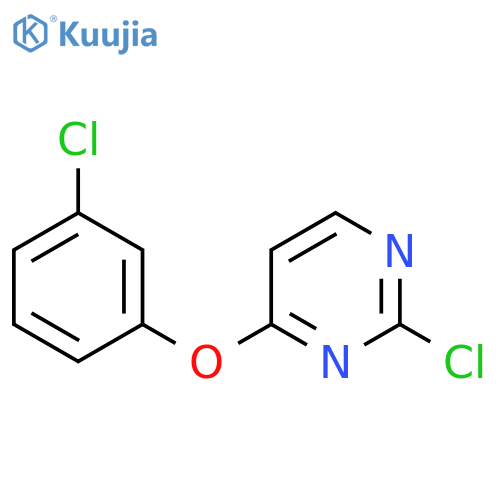Cas no 1203546-24-0 (4-(3-Chlorophenoxy)-2-chloropyrimidine)

1203546-24-0 structure
商品名:4-(3-Chlorophenoxy)-2-chloropyrimidine
CAS番号:1203546-24-0
MF:C10H6Cl2N2O
メガワット:241.073440074921
MDL:MFCD11505039
CID:4685447
4-(3-Chlorophenoxy)-2-chloropyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-Chlorophenoxy)-2-chloropyrimidine
- SBB054225
- 2-chloro-4-(3-chlorophenoxy)pyrimidine
-
- MDL: MFCD11505039
- インチ: 1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H
- InChIKey: UCAAAJBRFPWKIW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)OC1C=CN=C(N=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 206
- トポロジー分子極性表面積: 35
4-(3-Chlorophenoxy)-2-chloropyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 083817-1g |
4-(3-Chlorophenoxy)-2-chloropyrimidine, 97% |
1203546-24-0 | 97% | 1g |
$304.00 | 2023-09-06 |
4-(3-Chlorophenoxy)-2-chloropyrimidine 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
1203546-24-0 (4-(3-Chlorophenoxy)-2-chloropyrimidine) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
